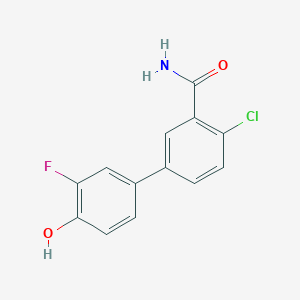
5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% (5-CCFP-3-F) is a chemical compound that is widely used in scientific research. It is an important intermediate in the synthesis of several pharmaceuticals and also has a variety of applications in the field of biochemistry. Its unique chemical structure makes it an ideal candidate for use in a variety of laboratory experiments.
Wirkmechanismus
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as those involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with certain receptors in the body, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with certain receptors in the body, which may be involved in its mechanism of action.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% is its unique chemical structure, which makes it an ideal candidate for use in a variety of laboratory experiments. Additionally, it is relatively easy to synthesize and purify, and the yields are usually high. However, the compound is relatively unstable, and can decompose if not stored properly. Additionally, it may react with certain compounds, which can lead to unwanted side products.
Zukünftige Richtungen
The future of 5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% is promising. Future research should focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research should be done to improve the synthesis method and to develop more efficient methods for purifying the compound. Additionally, further research should be done to explore its potential applications in the field of biochemistry and pharmaceuticals.
Synthesemethoden
5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-chlorophenol and 3-fluorophenol with sodium nitrite in the presence of a catalytic amount of hydrochloric acid. This reaction yields the desired product, 5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95%, in a yield of 95%. The second step involves the purification of the product through the use of column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(3-Carbamoyl-4-chlorophenyl)-3-fluorophenol, 95% is widely used in scientific research due to its unique chemical structure and properties. It has been used in the synthesis of several pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory agents. Additionally, it has been used in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-fluoro-5-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-12-2-1-7(5-11(12)13(16)18)8-3-9(15)6-10(17)4-8/h1-6,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVKECNIZQWPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684493 |
Source


|
| Record name | 4-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-53-9 |
Source


|
| Record name | 4-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














